Validated Synthesis Intermediate for the Bcl-2 Inhibitor ABT-737
Ethyl 4-(piperazin-1-yl)benzoate is a documented and commercially utilized intermediate specifically in the synthesis of ABT-737 . The target compound contains the core para-piperazinyl benzoate scaffold with the ethyl ester, which is essential for the subsequent synthetic steps that lead to the active BH3 mimetic. This direct application distinguishes it from analogs like Methyl 4-(piperazin-1-yl)benzoate, for which a similar documented role in an advanced clinical candidate is not available.
| Evidence Dimension | Application in validated synthesis pathway |
|---|---|
| Target Compound Data | Directly used in the synthesis of ABT-737 (Bcl-2 family inhibitor) |
| Comparator Or Baseline | Methyl 4-(piperazin-1-yl)benzoate |
| Quantified Difference | Documented use in a specific advanced drug candidate (Qualitative difference in documented utility) |
| Conditions | Chemical synthesis; source documentation from vendors and research databases |
Why This Matters
For groups synthesizing ABT-737 or related BH3 mimetics, using the documented ethyl ester intermediate ensures adherence to validated protocols, saving time and resources that would otherwise be spent on de novo route development.
